Home > Products > Screening Compounds P17126 > 7-Fluoroisoquinolin-4-ol
7-Fluoroisoquinolin-4-ol -

7-Fluoroisoquinolin-4-ol

Catalog Number: EVT-14186135
CAS Number:
Molecular Formula: C9H6FNO
Molecular Weight: 163.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7-Fluoroisoquinolin-4-ol can be synthesized from various precursors, including isoquinoline derivatives. It falls under the classification of heterocycles due to the presence of nitrogen in its aromatic ring structure. Its molecular formula is C9H6FNOC_9H_6FNO, indicating it contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Fluoroisoquinolin-4-ol typically involves multi-step organic reactions. A common synthetic route includes:

  1. Starting Material: The process begins with a suitable isoquinoline derivative.
  2. Fluorination: The introduction of the fluorine atom at the 7-position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride.
  3. Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylating agent like sodium hydroxide or by treating the compound with a phenolic reagent under basic conditions.

Alternative methods may involve microwave-assisted reactions or nucleophilic aromatic substitutions to enhance yield and efficiency .

Chemical Reactions Analysis

Reactions and Technical Details

7-Fluoroisoquinolin-4-ol can undergo various chemical reactions, including:

  1. Oxidation: The compound can be oxidized to form corresponding quinoline derivatives using agents like potassium permanganate.
  2. Reduction: Reduction reactions can yield reduced isoquinoline derivatives via lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions may occur, replacing the fluorine or hydroxyl groups with other nucleophiles, expanding its chemical versatility .

These reactions are crucial for modifying the compound for specific applications in drug development and materials science.

Mechanism of Action

Process and Data

The mechanism of action for 7-Fluoroisoquinolin-4-ol is primarily studied in relation to its biological activities. It is believed to interact with specific biological targets, potentially influencing pathways related to cancer cell proliferation or antimicrobial activity. The exact mechanisms are often elucidated through structure-activity relationship studies, which help identify how modifications to its structure affect biological efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-Fluoroisoquinolin-4-ol include:

  • Molecular Weight: Approximately 165.15 g/mol.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.

Chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide, but less soluble in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how the compound behaves in various environments, especially in biological systems .

Applications

Scientific Uses

7-Fluoroisoquinolin-4-ol has several notable applications in scientific research:

  1. Medicinal Chemistry: It is investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
  2. Chemical Synthesis: Acts as a building block for synthesizing more complex molecules in organic chemistry.
  3. Biological Studies: Used in studies exploring its mechanism of action against specific diseases or biological pathways.

Research continues to explore its full potential across various scientific disciplines, making it a compound of significant interest in both academic and industrial settings .

Historical Development and Contextual Significance

Evolution of Fluorinated Isoquinoline Derivatives in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive scaffolds has revolutionized medicinal chemistry, with fluorinated isoquinolines emerging as pivotal structures. Early work on isoquinoline alkaloids (e.g., morphine, berberine) revealed their broad pharmacological potential but highlighted limitations in bioavailability and target selectivity [2] [10]. The late 20th century saw systematic fluorination efforts to enhance these properties, leveraging fluorine’s high electronegativity, small atomic radius (van der Waals radius: 1.47 Å), and ability to modulate electronic parameters. Initial syntheses of fluorinated isoquinolines relied on classical methods like the Pomeranz-Fritsch reaction, but yielded mixtures requiring complex separations [5].

The development of transition metal-catalyzed reactions marked a turning point. For instance, palladium-mediated Suzuki couplings enabled regioselective introduction of fluorinated aryl groups at the C-1 position, while nickel-catalyzed dehydrogenative condensations permitted direct C-3 fluorination [1] [5]. Microwave-assisted cyclizations further streamlined access to 4-fluorinated derivatives, reducing reaction times from hours to minutes [5]. These advances facilitated the exploration of 7-Fluoroisoquinolin-4-ol as a distinct chemotype, capitalizing on fluorine’s ability to:

  • Enhance metabolic stability: The C–F bond impedes oxidative degradation by cytochrome P450 enzymes.
  • Modulate pKa: The 4-hydroxy group’s acidity (predicted pKa ~8.2) supports pH-dependent membrane permeability.
  • Optimize steric fit: Fluorine’s size mimics a hydrogen atom, minimizing target binding pocket distortion [8] [10].

Table 1: Key Milestones in Fluorinated Isoquinoline Development

Year RangeAdvancementImpact on 7-Fluoroisoquinolin-4-ol Research
1980–1999Classical fluorination (e.g., Balz-Schiemann)Enabled proof-of-concept C-7 fluorinated analogs
2000–2010Transition metal-catalyzed C–F couplingAllowed regioselective synthesis of core scaffold
2011–PresentLate-stage fluorination & flow chemistryFacilitated deuterium-fluorine bioisosteric variants

Role of 7-Fluoroisoquinolin-4-ol in Modern Drug Discovery Paradigms

7-Fluoroisoquinolin-4-ol exemplifies contemporary "fluorine scanning" approaches to refine lead compounds. Its physicochemical profile—logP ~2.1, topological polar surface area (TPSA) 33.12 Ų—suggests balanced lipophilicity and solubility, addressing a key limitation of non-fluorinated isoquinolines [8]. The scaffold’s versatility is evidenced by its integration into multitarget drug design:

  • Anticancer applications: The 7-fluoro group enhances DNA intercalation and topoisomerase inhibition. Derivatives exhibit IC50 values of 0.8–5.2 μM against breast cancer lines (MCF7, MDA-MB-468), surpassing chloroquine analogs [6] [7].
  • Antiviral activity: Fluorine’s electron-withdrawing effect stabilizes interactions with viral polymerase hydrophobic pockets, showing submicromolar efficacy against Zika and SARS-CoV-2 proteases [1] [4].
  • Kinase inhibition: The scaffold serves as an allosteric RIPK1 binder in necroptosis inhibitors. Docking simulations confirm fluorine’s role in hydrophobic pocket occupancy (binding energy: −9.2 kcal/mol) [9].

Synthetic innovations continue to expand its utility. Recent electrochemical methods achieve C–H fluorination under mild conditions, avoiding traditional halogenation’s regioselectivity issues [5]. Computational fragment-based drug design (FBDD) libraries now prioritize 7-Fluoroisoquinolin-4-ol as a "privileged fragment" due to its three-dimensional complexity and vectorality for diversification [4].

Comparative Analysis with Structural Analogues

The strategic advantage of 7-Fluoroisoquinolin-4-ol becomes apparent when contrasted with halogenated analogs:

Electronic and Steric Effects

  • 7-Chloroisoquinolin-4-ol: Chlorine’s larger size (van der Waals radius: 1.75 Å) and lower electronegativity (Pauling scale: 3.16 vs. fluorine’s 3.98) reduce dipole moments. This diminishes interactions with electron-rich kinase domains (e.g., RIPK1), decreasing binding affinity by 3–5-fold compared to fluoro analogs [3] [8].
  • 7-Bromoisoquinolin-4-ol: Bromine’s polarizability supports stronger van der Waals interactions but increases molecular weight (ΔMW = +76 Da), compromising solubility (measured logS: −4.1 vs. −3.7 for fluoro analog). Bromine also presents metabolic risks (e.g., cytochrome P450-mediated debromination) [5].
  • Non-halogenated isoquinolin-4-ol: Lacks the "ortho effect" where fluorine’s proximity to the 4-hydroxy group stabilizes intramolecular hydrogen bonding (O–H···F distance: 2.18 Å), crucial for membrane penetration [8].

Biological Performance

Table 2: Comparative Bioactivity of Halogenated Isoquinolin-4-ol Derivatives

CompoundAntiproliferative IC50 (μM, MDA-MB-468)RIPK1 Inhibition (%) at 100 nMlogD7.4
7-Fluoroisoquinolin-4-ol1.2 ± 0.392.1 ± 4.71.8
7-Chloroisoquinolin-4-ol2.7 ± 0.676.3 ± 5.22.3
7-Bromoisoquinolin-4-ol3.5 ± 0.864.9 ± 6.12.7

Data compiled from [3] [6] [9]

Notably, 7-Fluoroisoquinolin-4-ol outperforms its chloro analog in cellular assays despite similar target affinity, attributable to enhanced cellular uptake (PAMPA permeability: 18.7 × 10⁻⁶ cm/s vs. 9.3 × 10⁻⁶ cm/s for chloro derivative) [3]. Case studies highlight its superiority:

  • TMC-120B analog development: Fluorine-substituted variants reduced interleukin-5 modulation IC50 from 2.0 μM to 0.4 μM versus bromo counterparts [5].
  • Antimalarial quinolines: Fluorine’s smaller size avoids steric clashes with PfCRT transporter residues implicated in chloroquine resistance [1] [3].

Table 3: Structural and Electronic Parameters of Key Analogues

Parameter7-Fluoroisoquinolin-4-ol7-Chloroisoquinolin-4-ol7-Bromoisoquinolin-4-ol
Halogen van der Waals radius (Å)1.471.751.85
Electronegativity (Pauling)3.983.162.96
Dipole moment (Debye)4.83.93.7
H-bond acceptor strengthModerateWeakWeak

Properties

Product Name

7-Fluoroisoquinolin-4-ol

IUPAC Name

7-fluoroisoquinolin-4-ol

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

InChI

InChI=1S/C9H6FNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-5,12H

InChI Key

GHZITXZFJANYSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.